molecular formula C22H13F2N3S B2684790 (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile CAS No. 477297-31-7

(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

Cat. No. B2684790
CAS RN: 477297-31-7
M. Wt: 389.42
InChI Key: GIXONXXZLOTSJD-NTCAYCPXSA-N
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Description

(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C22H13F2N3S and its molecular weight is 389.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Properties

One significant area of research involving the chemical compound (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile focuses on the synthesis and characterization of novel compounds with potential applications in materials science. For instance, the study of organotin compounds derived from Schiff bases highlights the synthesis process and the photophysical characterization of these compounds for applications in organic light emitting diodes (OLEDs). The synthesized compounds exhibited quantum yields around 4% with lifetimes in the range of 10^−10 to 10^−11 s, suggesting their potential use in OLED technology (García-López et al., 2014).

Photophysical and Luminescent Properties

Another research direction involves exploring the photophysical properties of compounds with similar structural motifs. For example, a study on an ESIPT (Excited-State Intramolecular Proton Transfer) fluorescent dye based on HBI (Hydroxybenzimidazole) demonstrated high quantum yield and a large Stokes shift for selective detection of cysteine (Cys), showcasing the compound's potential as a sensitive and selective fluorescent probe for bioimaging and biosensing applications (Zhang et al., 2014).

Catalytic Applications

The catalytic hydration of organonitriles represents another area of application for compounds with acrylonitrile groups. A study on the catalytic hydration process revealed that certain catalysts could efficiently convert organonitriles to the corresponding amides at ambient temperature. This process demonstrates the compound's potential utility in chemical synthesis, particularly in the transformation of nitriles into valuable amide products (Daw et al., 2012).

Chemical Reduction Processes

Research on the reduction of acrylonitriles highlights the chemical transformations of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles to (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives. This study provides insights into the reductive behavior of these compounds, which could be relevant for the synthesis of new chemicals or materials with specific functional properties (Frolov et al., 2005).

Polymer Science

Finally, the incorporation of (E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile derivatives into polymers for optical applications is a noteworthy research topic. Studies on photoreactive polymers containing aromatic esters demonstrate the potential of these materials in the field of optical waveguides due to their UV light absorption and refractive index modulation upon UV illumination. This suggests the compound's derivatives could be valuable in the development of advanced materials for optical technologies (Daschiel et al., 2007).

properties

IUPAC Name

(E)-3-(2,4-difluoroanilino)-2-(4-naphthalen-1-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3S/c23-16-8-9-20(19(24)10-16)26-12-15(11-25)22-27-21(13-28-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-10,12-13,26H/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXONXXZLOTSJD-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((2,4-difluorophenyl)amino)-2-(4-(naphthalen-1-yl)thiazol-2-yl)acrylonitrile

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